2-Fluoro-4-(3-nitrophenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position and a nitrophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-nitrophenyl)benzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene. Subsequent fluorination of this compound yields 2-fluoro-3-nitrotoluene, which is then oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-fluoro-4-(3-aminophenyl)benzoic acid.
Scientific Research Applications
2-Fluoro-4-(3-nitrophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar in structure but lacks the additional phenyl group.
2-Fluoro-3-nitrobenzoic acid: Differently substituted but shares the fluorine and nitro functionalities.
Uniqueness
2-Fluoro-4-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitrophenyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-4-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLCAFGFFSUWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681381 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-85-7 |
Source
|
Record name | 3-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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